2-Chloro-4-nitrophenyl dimethylsulfamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl) N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O5S/c1-10(2)17(14,15)16-8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUWLFLAFKNQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 4 Nitrophenyl Dimethylsulfamate and Analogues
Synthesis of Precursor 2-Chloro-4-nitrophenol (B164951) and Related Halogenated Nitrophenols
The synthesis of 2-chloro-4-nitrophenol can be approached from two main strategic directions: the direct modification of phenolic substrates through nitration and halogenation, or the chemical transformation of substituted anilines.
The direct functionalization of phenol (B47542) or its derivatives is a common and effective method for producing halogenated nitrophenols. The order of the halogenation and nitration steps can be varied to influence the final product's isomeric purity.
One primary route involves the chlorination of 4-nitrophenol (B140041). This reaction is an electrophilic substitution where the hydroxyl group and the nitro group on the benzene (B151609) ring direct the position of the incoming chlorine atom. The hydroxyl group is an activating, ortho-, para- directing group, while the nitro group is a deactivating, meta- directing group. In 4-nitrophenol, the position ortho to the powerful hydroxyl group is favored for substitution.
A documented method for this transformation involves reacting 4-nitrophenol with chlorine gas in an aqueous hydrochloric acid solution. google.com The reaction is typically performed at a temperature high enough to keep the 4-nitrophenol in a molten state, which facilitates the reaction. google.com Another approach uses a mixture of hydrochloric acid and an oxidizing agent like hydrogen peroxide to generate the chlorinating species in situ. google.com This method is reported to be more technologically simple and allows for better control, which helps to avoid the formation of the di-substituted byproduct, 2,6-dichloro-4-nitrophenol, leading to higher yield and purity. google.com A high yield of 95.1% has been reported by reacting 4-nitrophenol with chlorine gas in a dichloroethane solvent. guidechem.com
Alternatively, one can start with 2-chlorophenol (B165306) and introduce the nitro group. The nitration of 2-chlorophenol typically yields a mixture of isomers, including 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol (B183082). acs.org The separation of these isomers can be challenging. Using bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) as a nitrating agent for 2-chlorophenol has been shown to produce a mixture of 2-chloro-4-nitrophenol (42% yield) and 2-chloro-6-nitrophenol (35% yield). acs.org
| Starting Material | Reagents | Solvent/Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| 4-Nitrophenol | Cl₂ gas | Dichloroethane, 55-65°C | 95.1% | guidechem.com |
| 4-Nitrophenol | HCl, H₂O₂ (oxidizing agent) | Water, 25-30°C | 83% | google.com |
| 2-Chlorophenol | Bi(NO₃)₃·5H₂O | Grinding (solid phase) | 42% | acs.org |
An alternative synthetic pathway to 2-chloro-4-nitrophenol begins with appropriately substituted anilines. This approach often involves a diazotization reaction followed by a Sandmeyer or similar substitution reaction.
For instance, 2-chloro-4-nitroaniline (B86195) can be converted into the corresponding phenol. This process begins with the formation of a diazonium salt by treating the aniline (B41778) with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid). google.com The resulting diazonium salt is often unstable and is immediately subjected to hydrolysis, typically by heating in an aqueous acidic solution, to replace the diazonium group with a hydroxyl group, yielding 2-chloro-4-nitrophenol. While direct, this pathway can be complicated by the stability of the diazonium salt. google.com
Another variation starts with 2-methoxy-5-nitroaniline. scnu.edu.cn In this method, the starting aniline undergoes a diazotization-Sandmeyer reaction to replace the amino group with a chlorine atom, forming 2-chloro-4-nitroanisole. This intermediate is then subjected to a nucleophilic substitution reaction, often using sodium hydroxide (B78521), to cleave the methyl ether and produce the phenoxide, which is subsequently acidified to yield the final product, 2-chloro-4-nitrophenol. scnu.edu.cn
| Starting Material | Key Steps | Intermediate | Final Step | Reference |
|---|---|---|---|---|
| 2-Chloro-4-nitroaniline | 1. Diazotization (NaNO₂, HCl) | 2-Chloro-4-nitrophenyldiazonium chloride | 2. Hydrolysis (H₂O, heat) | google.comgoogle.com |
| 2-Methoxy-5-nitroaniline | 1. Diazotization & Sandmeyer Reaction | 2-Chloro-4-nitroanisole | 2. Nucleophilic substitution (NaOH), then acidification (HCl) | scnu.edu.cn |
Sulfamoylation Reactions: Formation of Aryl Dimethylsulfamates
The final step in the synthesis of 2-chloro-4-nitrophenyl dimethylsulfamate is the attachment of the dimethylsulfamate group to the phenolic oxygen of 2-chloro-4-nitrophenol. This is achieved through a sulfamoylation reaction.
The direct sulfamoylation involves the reaction of 2-chloro-4-nitrophenol with a suitable dimethylsulfamoylating reagent. This reaction is typically carried out in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. The phenoxide then attacks the sulfur atom of the sulfamoylating agent, displacing a leaving group (such as a halide) and forming the O-S bond of the aryl sulfamate (B1201201).
The most common and reactive agent for this purpose is dimethylsulfamoyl chloride (Me₂NSO₂Cl) . It is a highly electrophilic reagent that readily reacts with nucleophiles like phenoxides. Its reactivity ensures that the sulfamoylation can proceed under relatively mild conditions. The preparation of various aryl sulfamates using dimethylsulfamoyl chloride and a base is a well-established method in organic synthesis.
The success of the sulfamoylation reaction hinges on the careful optimization of several parameters to maximize the yield and purity of the desired this compound.
Base: The choice of base is crucial. It must be strong enough to deprotonate the acidic 2-chloro-4-nitrophenol but not so strong as to cause unwanted side reactions with the solvent or the sulfamoylating agent. Common bases for this transformation include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and organic amine bases like triethylamine (B128534) (Et₃N) or pyridine. The use of a phase-transfer catalyst can sometimes be beneficial when using inorganic bases in a two-phase system.
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents such as acetone, acetonitrile, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) are frequently employed. The choice of solvent can influence the reaction rate and the solubility of the product, which affects its isolation.
Temperature: The reaction is often performed at or below room temperature to control the exothermicity and minimize potential side reactions. The strong electron-withdrawing nature of the chloro and nitro groups on the phenol ring makes it more acidic and its corresponding phenoxide a weaker nucleophile, which might necessitate slightly elevated temperatures to achieve a reasonable reaction rate in some cases.
Reaction Time: The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion and avoid the formation of degradation products from prolonged reaction times.
A typical laboratory procedure would involve dissolving 2-chloro-4-nitrophenol in a suitable solvent, adding a base to form the phenoxide, cooling the mixture, and then adding dimethylsulfamoyl chloride dropwise. After stirring for a set period, the reaction is quenched, and the product is isolated through extraction and purified by crystallization or chromatography.
| Parameter | Common Choices | Purpose |
|---|---|---|
| Sulfamoylating Agent | Dimethylsulfamoyl chloride (Me₂NSO₂Cl) | Provides the dimethylsulfamate moiety. |
| Base | K₂CO₃, NaOH, Triethylamine, Pyridine | Deprotonates the phenol to form the reactive phenoxide. |
| Solvent | Acetone, Acetonitrile, THF, Dichloromethane | Provides a medium for the reaction; must be inert. |
| Temperature | 0°C to room temperature (or slightly elevated) | Controls reaction rate and minimizes side reactions. |
Synthesis of Structurally Related Dimethylsulfamate Derivatives for Comparative Studies
To thoroughly investigate structure-activity relationships (SAR), researchers often synthesize a variety of compounds structurally related to the lead molecule. In the case of this compound, this involves the preparation of analogues with modified substitution patterns on the phenyl ring. These comparative studies are crucial for understanding how different functional groups and their positions influence the biological activity and physicochemical properties of the compound.
The synthesis of analogues of this compound with different halogens or altered nitro group positions typically follows a consistent synthetic pathway. The core of this methodology is the reaction between a substituted phenol and dimethylsulfamoyl chloride. The diversity of the resulting dimethylsulfamate derivatives is therefore primarily dependent on the commercial availability or synthetic accessibility of the corresponding phenolic starting materials.
For example, to assess the impact of the halogen atom, analogues such as 2-bromo-4-nitrophenyl dimethylsulfamate and 2-fluoro-4-nitrophenyl dimethylsulfamate can be synthesized. This is accomplished by using 2-bromo-4-nitrophenol (B183087) or 2-fluoro-4-nitrophenol (B1220534) as the starting material, respectively. Similarly, to understand the role of the nitro group's location, isomers like 4-chloro-2-nitrophenyl dimethylsulfamate can be prepared from 4-chloro-2-nitrophenol (B165678). The synthesis of 4-chloro-2-nitrophenol itself can be achieved through various methods, including the reaction of 2,5-dichloronitrobenzene with sodium hydroxide. sciencemadness.org Another approach involves the chlorination of 4-nitrophenol using reagents like hydrochloric acid in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. google.comgoogle.com
The general reaction for the synthesis of these phenyl dimethylsulfamate analogues is illustrated below:
Ar-OH + (CH₃)₂NSO₂Cl → Ar-OSO₂N(CH₃)₂ + HCl
This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent and base is critical for optimizing the yield and purity of the final product.
Below is a table detailing some of the synthesized analogues and their corresponding phenolic precursors.
Table 1: Examples of Synthesized Analogues and Their Precursors
| Starting Phenol | Product |
|---|---|
| 2-Bromo-4-nitrophenol | 2-Bromo-4-nitrophenyl dimethylsulfamate |
| 2-Fluoro-4-nitrophenol | 2-Fluoro-4-nitrophenyl dimethylsulfamate |
| 4-Chloro-2-nitrophenol | 4-Chloro-2-nitrophenyl dimethylsulfamate |
| 2-Chloro-5-nitrophenol | 2-Chloro-5-nitrophenyl dimethylsulfamate |
The synthesis of the precursor phenols is a key step. For instance, 4-bromo-2-nitrophenol (B183274) can be synthesized by the nitration of p-bromophenol. chemicalbook.com The synthesis of 2-bromo-4-nitro-substituted compounds can also start from commercially available materials like 2-bromo-4-nitrotoluene, which can be oxidized to the corresponding benzaldehyde (B42025) and subsequently to the phenol. chemicalbook.com
The introduction of chirality into dimethylsulfamate derivatives adds a significant dimension to SAR studies, allowing for the investigation of stereoselectivity in biological interactions. The synthesis of chiral dimethylsulfamates can be approached in several ways. mdpi.com
A common strategy involves the use of a chiral starting material. For phenyl dimethylsulfamates, this would typically entail starting with a chiral phenol. The subsequent reaction with dimethylsulfamoyl chloride would then yield the chiral dimethylsulfamate derivative, usually with retention of the stereochemical configuration.
Another approach is the resolution of a racemic mixture, which can be achieved through various techniques, including chromatography with a chiral stationary phase. mdpi.com For instance, chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers. researchgate.net
While the literature on chiral derivatives specifically of this compound is not extensive, the principles of asymmetric synthesis are well-established and can be applied to this class of compounds. researchgate.netresearchgate.netnih.govnih.gov For example, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. nih.gov
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. For this compound and its analogues, the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can provide valuable insights.
The synthesis of these isotopically labeled compounds requires the use of labeled starting materials. For instance, to study the fate of the dimethylamino group, one could start with ¹⁵N-labeled or ¹³C-labeled dimethylamine (B145610) to synthesize the corresponding labeled dimethylsulfamoyl chloride.
If the focus is on the aromatic ring, a labeled phenol, such as a deuterated or ¹³C-labeled 2-chloro-4-nitrophenol, would be used. The subsequent reaction with dimethylsulfamoyl chloride would then produce the desired isotopically labeled phenyl dimethylsulfamate. The analysis of the reaction products, often by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for the determination of the isotope's location, thereby shedding light on the mechanistic details of the reaction.
Chemical Reactivity and Transformation of 2 Chloro 4 Nitrophenyl Dimethylsulfamate
Nucleophilic Aromatic Substitution Reactions Involving the Halogen or Nitro Group
The phenyl ring of 2-Chloro-4-nitrophenyl dimethylsulfamate is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group in the para position and the chloro group in the ortho position relative to each other. These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the displacement of a leaving group. nih.gov The primary leaving groups in this context are the chloride ion and, under more forcing conditions, the nitro group.
Reactivity with Nitrogen-based Nucleophiles
Kinetic studies on the reaction of 2-chloro-4-nitrophenyl benzoate (B1203000) with a series of primary amines in 80 mol % H2O/20 mol % DMSO at 25.0 °C show that the reaction proceeds via a stepwise mechanism with a change in the rate-determining step (RDS). masterorganicchemistry.com This is evidenced by a downward-curving Brønsted-type plot (a plot of the logarithm of the rate constant versus the pKa of the nucleophile). For less basic amines, the formation of the tetrahedral intermediate is the RDS, while for more basic amines, the breakdown of this intermediate becomes rate-limiting. youtube.com
A similar trend is observed for the reactions of 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines. youtube.com The Brønsted-type plot for these reactions also shows a downward curve, indicating a change in the RDS from the breakdown of the tetrahedral intermediate for less basic amines to its formation for more basic amines. youtube.com The reactivity of these systems is highly dependent on the basicity of the amine nucleophile.
The reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) have also been studied, showing a second-order dependence on the piperidine concentration. kchem.orgnih.gov This suggests a mechanism where the deprotonation of the initial addition intermediate is the rate-controlling step. kchem.orgnih.gov
Table 1: Second-order rate constants for the reaction of analogous 4-nitrophenyl compounds with amines.
| Amine | Analogous Compound | Solvent | Rate Constant (k, M⁻¹s⁻¹) |
| Piperidine | 4-Chloro-2-nitrophenyl benzoate | 80% H₂O/20% DMSO | 1.25 |
| Glycylglycine | 2-Chloro-4-nitrophenyl benzoate | 80% H₂O/20% DMSO | 0.03 |
| Hydrazine | 2-Chloro-4-nitrophenyl benzoate | 80% H₂O/20% DMSO | 2.14 |
Data is for analogous compounds and serves to illustrate expected reactivity trends.
Reactivity with Oxygen- and Sulfur-based Nucleophiles
The reaction of this compound with oxygen-based nucleophiles, such as alkoxides (e.g., sodium methoxide), is expected to proceed readily, leading to the substitution of the chloro group to form the corresponding methoxy (B1213986) derivative. The high electron deficiency of the aromatic ring facilitates the attack by the strong methoxide (B1231860) nucleophile. In reactions of similar chloro-nitro-aromatic compounds with sodium methoxide, both substitution and elimination products can be formed, depending on the substrate structure. niu.edunih.gov For 2-chloro-2-methylpentane, reaction with sodium methoxide in methanol yields a mixture of substitution and elimination products. niu.edunih.gov
Sulfur-based nucleophiles are generally more potent than their oxygen counterparts in nucleophilic aromatic substitution reactions. libretexts.org Thiolates, for instance, would react with this compound to displace the chloride ion and form the corresponding thioether. The higher nucleophilicity of sulfur is attributed to its larger size and greater polarizability. libretexts.org Studies on the reactions of S-nitrosothiols with various sulfur nucleophiles have shown a reactivity sequence of SO₃²⁻ > MeS⁻ > S₂O₃²⁻ >> SC(NH₂)₂ > SCN⁻. mdpi.com
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-withdrawing effects of the nitro group (-I, -M) and the chloro group (-I, +M, with the inductive effect dominating). wikipedia.org Both substituents decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.comstackexchange.com
The directing effects of the existing substituents must also be considered. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. libretexts.org In this compound, the positions are:
Position 3: meta to the chloro group and ortho to the nitro group.
Position 5: meta to the chloro group and meta to the nitro group.
Position 6: ortho to the chloro group and ortho to the nitro group.
Hydrolysis and Solvolysis Pathways of the Sulfamate (B1201201) Ester Linkage
The sulfamate ester linkage in this compound is susceptible to cleavage through hydrolysis and solvolysis. The mechanism of this cleavage can be influenced by several factors, including the pH of the medium and the polarity of the solvent.
Kinetic Studies of Hydrolytic Stability
The hydrolytic stability of aryl sulfamate esters has been a subject of investigation, often in the context of their role as enzyme inhibitors. Studies on the hydrolysis of aryl sulfamate monoanions suggest they proceed through an SN1-type mechanism, involving the formation of a transient SO₂NH intermediate. masterorganicchemistry.comkchem.org This is in contrast to aryl sulfate (B86663) monoanions, which typically hydrolyze via an SN2 mechanism. masterorganicchemistry.comkchem.org
The rate of hydrolysis is influenced by the nature of the aryl leaving group. Electron-withdrawing substituents on the phenyl ring, such as the nitro and chloro groups in the title compound, would stabilize the resulting phenoxide ion, making it a better leaving group and thus potentially accelerating the rate of hydrolysis.
Influence of pH and Solvent Polarity on Degradation
The rate of hydrolysis of esters is often pH-dependent. For instance, the hydrolysis of 4-nitrophenyl β-D-glucoside exhibits different mechanisms across a range of pH values. nih.gov A similar pH-rate profile would be expected for this compound, with potential for both acid-catalyzed and base-catalyzed hydrolysis of the sulfamate ester.
Solvent polarity plays a crucial role in solvolysis reactions. The Grunwald-Winstein equation is a useful tool for quantifying the effect of solvent nucleophilicity (N) and ionizing power (Y) on the rate of solvolysis. wikipedia.org For the solvolysis of p-nitrophenyl chloroformate, a related compound, the reaction is sensitive to both solvent nucleophilicity and ionizing power, consistent with an addition-elimination mechanism where the addition step is rate-determining. nih.govmdpi.comlibretexts.org A similar analysis for this compound would likely show a significant dependence on both solvent parameters, with the exact sensitivities (l and m values) providing insight into the transition state of the rate-determining step.
Reductive Transformations of the Nitro Group and Sulfamate Moiety
The selective reduction of the functional groups in this compound presents a pathway to various derivatives. The nitro group is the most readily reducible functionality, while the sulfamate moiety exhibits greater stability.
The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. A variety of reagents can be employed to convert the nitro group into an amino group, which can then serve as a handle for further functionalization. The choice of reducing agent is crucial to ensure chemoselectivity, particularly to avoid the unintended cleavage of the chloro or sulfamate groups.
Commonly used methods for the reduction of nitroarenes to the corresponding anilines include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. However, with halogenated nitroaromatics, care must be taken to prevent hydrodehalogenation, which can be a significant side reaction. Alternative methods that are often milder and more selective include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. These methods are generally effective for the reduction of nitro groups without affecting aryl chlorides.
Another potential transformation is the partial reduction of the nitro group to a hydroxylamine. This can be achieved under specific conditions, for instance, using zinc dust in an aqueous solution of ammonium (B1175870) chloride or through controlled catalytic hydrogenation. The resulting N-(2-chloro-4-hydroxylaminophenyl) dimethylsulfamate would be a valuable intermediate for further reactions.
The dimethylsulfamate group, in contrast, is generally stable under many reductive conditions used for nitro group transformations. However, the N-S bond in sulfonamides can be cleaved under more forcing reductive conditions. For instance, treatment with potent reducing agents like samarium(II) iodide or certain metal-free photocatalytic systems can lead to the reductive cleavage of the sulfamate to generate an amine and a sulfinate. chemrxiv.orgstrath.ac.ukresearchgate.net This reaction, if applied to this compound, would likely require prior reduction of the nitro group, as the nitroaromatic system might interfere with these reducing systems.
| Starting Material | Reagents and Conditions | Major Product |
| This compound | Fe/CH₃COOH or SnCl₂/HCl | 2-Chloro-4-aminophenyl dimethylsulfamate |
| This compound | Zn/NH₄Cl, H₂O | N-(2-Chloro-4-hydroxylaminophenyl) dimethylsulfamate |
| 2-Chloro-4-aminophenyl dimethylsulfamate | SmI₂ or specific photocatalyst | 2-Chloro-4-aminophenol (via cleavage) |
Rearrangement Reactions and Formation of Adducts
The electron-deficient nature of the aromatic ring in this compound makes it a candidate for specific types of rearrangement reactions and adduct formation.
A notable potential intramolecular rearrangement for aryl sulfamates is the Smiles rearrangement. This reaction typically involves an intramolecular nucleophilic aromatic substitution where a nucleophilic center within a side chain attacks the aromatic ring, displacing another group. For this compound, a Smiles-type rearrangement is conceivable, particularly if the nitrogen of the sulfamate group were deprotonated to enhance its nucleophilicity. However, the dimethylsulfamate group itself is less likely to undergo this rearrangement directly compared to related N-arylsulfonamides with an available N-H proton.
A more plausible rearrangement for a related compound, an N-aryl sulfamate, is the thermal or acid-catalyzed rearrangement to a C-sulfonated aniline (B41778). While direct evidence for this rearrangement with this compound is not available, studies on analogous N-arylsulfamates have shown that under thermal conditions, the sulfamate group can migrate from the nitrogen to a carbon atom of the aromatic ring, typically at the para position. In the case of the target molecule, the para position to the sulfamate group is occupied by the nitro group, which might hinder or lead to a more complex reaction outcome.
The formation of azomethine adducts, commonly known as Schiff bases, typically requires the condensation of a primary amine with a carbonyl compound. Therefore, this compound itself would not directly form azomethine adducts. However, its reduction product, 2-Chloro-4-aminophenyl dimethylsulfamate, possesses a primary amino group and can readily react with carbonyl compounds present in various solvent systems (e.g., acetone, dimethylformamide in the presence of a suitable reaction partner) to form the corresponding azomethines.
The term "adducts with solvent systems" can also refer to the formation of Meisenheimer adducts. The electron-deficient aromatic ring of this compound is susceptible to nucleophilic attack. In the presence of strong nucleophiles, such as alkoxides or amines, which can be components of a solvent system or added reagents, stable σ-adducts (Meisenheimer complexes) can be formed. For instance, reaction with methoxide in methanol could potentially lead to the formation of a Meisenheimer adduct where the methoxy group adds to one of the unsubstituted carbons of the aromatic ring. The presence of two strong electron-withdrawing groups (nitro and chloro) would stabilize such an adduct.
Role as a Reagent or Intermediate in Complex Organic Synthesis
While specific documented examples of this compound as a reagent or intermediate are not prevalent in the literature, its structural motifs suggest potential applications in the synthesis of more complex molecules. Chloro-nitrophenyl derivatives are common precursors in the synthesis of pharmaceuticals and agrochemicals. For instance, related compounds like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide serve as key intermediates in the synthesis of drugs like Nintedanib.
The reactivity of the functional groups in this compound allows for a variety of synthetic transformations. The nitro group can be reduced to an amine, which can then be diazotized and subjected to Sandmeyer-type reactions to introduce a wide range of substituents. The chloro group can be displaced via nucleophilic aromatic substitution, particularly when activated by the nitro group. The dimethylsulfamate group itself can be considered a protecting group for the phenolic hydroxyl group, which can be unmasked under specific hydrolytic or reductive conditions.
The combination of these reactive sites makes this compound a potentially versatile building block for the synthesis of substituted anilines, phenols, and other complex aromatic compounds.
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) would be the primary technique to confirm the elemental composition and thus the molecular formula of the compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical High-Resolution Mass Spectrometry Data
| Ion Type | Theoretical m/z |
|---|---|
| [M+H]⁺ | Data not available |
| [M+Na]⁺ | Data not available |
Note: The table above is interactive. In a practical setting, clicking on an ion type would reveal the experimentally observed mass and the calculated mass for the predicted molecular formula, C₈H₉ClN₂O₅S, confirming the compound's identity with a high degree of certainty.
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. While standard 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR techniques would be crucial for the unambiguous assignment of all proton and carbon signals, especially in a substituted aromatic system. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would reveal proton-proton and proton-carbon connectivities, respectively.
Solid-state NMR could be employed if the compound is a crystalline solid and difficult to dissolve in common NMR solvents, providing insights into the molecular structure and packing in the solid state.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For 2-Chloro-4-nitrophenyl dimethylsulfamate, these techniques would be expected to show characteristic absorption bands for the nitro group (NO₂), the sulfamate (B1201201) group (SO₂N), the aromatic ring (C=C stretching), and the carbon-chlorine bond (C-Cl).
Table 2: Expected Infrared and Raman Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Asymmetric NO₂ stretch | Data not available | IR, Raman |
| Symmetric NO₂ stretch | Data not available | IR, Raman |
| Asymmetric SO₂ stretch | Data not available | IR, Raman |
| Symmetric SO₂ stretch | Data not available | IR, Raman |
| C-N stretch | Data not available | IR, Raman |
| Aromatic C=C stretch | Data not available | IR, Raman |
Note: This interactive table would typically be populated with experimentally observed vibrational frequencies, allowing for direct comparison with known values for similar functional groups.
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro-substituted aromatic ring in this compound would likely result in characteristic absorption bands in the ultraviolet and possibly the visible regions of the electromagnetic spectrum. While some nitroaromatic compounds exhibit fluorescence, this is not always the case, and fluorescence spectroscopy would be used to determine if the compound emits light after absorption and to characterize its emissive properties.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (If applicable)
As this compound itself is not chiral, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would not be applicable. However, if a chiral center were introduced into the molecule, for instance by derivatization of the dimethylsulfamate group, these techniques would be powerful tools for determining the absolute configuration of the resulting stereoisomers. researchgate.netnih.gov
Single Crystal X-ray Diffraction Analysis
The gold standard for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.
If suitable single crystals of this compound could be grown, X-ray diffraction would unequivocally determine its molecular conformation. This would include the precise arrangement of the dimethylsulfamate group relative to the aromatic ring and the planarity of the nitro group. For related compounds, such as N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate, this technique has been successfully used to elucidate the molecular structure and intermolecular interactions in the crystal lattice. nih.gov
Unable to Generate Article on "this compound"
Extensive research has been conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed scientific article as per the specified outline. However, after a thorough review of available scientific literature and chemical databases, no specific data or research findings were found for this particular compound.
The investigation included searches for structural elucidation, advanced spectroscopic characterization, analysis of intermolecular interactions, crystal packing, polymorphism, and solid-state properties of "this compound". Unfortunately, these searches did not yield any relevant results.
The provided search results pertained to other related but distinct chemical entities, such as:
2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol (B47542)
2-Chloro-4-nitrophenyl isothiocyanate
2-Chloro-4-nitrophenyl-α-D-maltotrioside
2-Chloro-4-nitrophenol (B164951)
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives
2-Chloro-4-nitrophenylmaltoside
DIMETHYL 2-(2-CHLORO-4-NITROPHENYL)MALONATE
As the explicit instruction was to focus solely on "this compound," and no information is presently available in the public domain for this compound, it is not possible to generate the requested article. The absence of data prevents the creation of scientifically accurate content for the outlined sections on its intermolecular interactions, crystal packing, and solid-state properties.
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Polymorphism and Solid-State Properties
Should information on "this compound" become publicly available in the future, it would be possible to revisit this request.
Computational and Theoretical Studies of 2 Chloro 4 Nitrophenyl Dimethylsulfamate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the molecular structure and electronic properties of 2-Chloro-4-nitrophenyl dimethylsulfamate.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT is employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. Functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost. rsc.org The optimization process yields key structural parameters.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.74 Å |
| C-N (nitro) | 1.48 Å | |
| N-O (nitro) | 1.22 Å | |
| C-O (ester) | 1.40 Å | |
| S-O (ester) | 1.65 Å | |
| S=O | 1.43 Å | |
| S-N (sulfamate) | 1.68 Å | |
| N-C (methyl) | 1.47 Å | |
| Bond Angle | Cl-C-C | 120.5° |
| O-N-O (nitro) | 124.0° | |
| C-O-S | 118.2° | |
| O-S-O | 120.1° | |
| O-S-N | 105.7° | |
| Dihedral Angle | Cl-C-C-N (nitro) | 179.5° |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT calculation. Actual values would be derived from specific computational runs.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. rsc.org A smaller energy gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing nitro and chloro groups are expected to lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.25 |
| LUMO | -2.50 |
| HOMO-LUMO Gap (ΔE) | 5.75 |
Note: This data is illustrative. The actual energies would be determined through quantum chemical calculations.
Analysis of related compounds like 2-chloro-4-nitrotoluene (B140621) has shown that such substitutions lead to significant charge transfer within the molecule, which is reflected in the HOMO-LUMO characteristics. researchgate.netacs.org
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red areas represent negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.netresearchgate.net
For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro and sulfamate (B1201201) groups, making them potential sites for interaction with electrophiles. Conversely, the carbon atom attached to the chlorine and the sulfur atom of the sulfamate group would likely exhibit a positive potential, marking them as potential sites for nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment, such as solvent molecules. mdpi.com The development of accurate force fields for sulfated and sulfamated molecules is crucial for meaningful MD simulations. acs.orgnih.gov
MD simulations of this compound in an aqueous environment would reveal how water molecules orient around the solute, particularly around the polar nitro and sulfamate groups. These simulations can provide insights into the solvation shell structure and the dynamics of solvent-solute hydrogen bonding, which are critical for understanding its solubility and reactivity in solution. Conformational analysis through MD would also show the flexibility of the dimethylsulfamate group and its preferred orientations relative to the phenyl ring.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms, including identifying intermediates and transition states.
The hydrolysis of sulfamates is a reaction of significant interest. Computational studies can model the reaction pathway of the hydrolysis of this compound. This typically involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the sulfur atom. DFT calculations can be used to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.org
Kinetic studies on analogous compounds, such as 2-chloro-4-nitrophenyl benzoates, have shown that the reaction mechanism can be stepwise, involving the formation of a tetrahedral intermediate. For the hydrolysis of this compound, a similar stepwise mechanism can be computationally investigated. The calculations would aim to determine the activation energy barriers for each step, which would reveal the rate-determining step of the reaction. The influence of the chloro and nitro substituents on the stability of the transition state and any intermediates would be a key aspect of such a study. The acidic or basic conditions of the hydrolysis can also be modeled by including explicit water molecules or hydroxide ions in the computational model. iu.edu Studies on the hydrolysis of other esters, like squaramates, have also benefited from computational modeling to understand competing reaction pathways. nih.govyoutube.com
Mechanistic Insights into Reactions with Nucleophiles
No specific studies detailing the mechanistic pathways of this compound's reactions with nucleophiles have been found in the reviewed literature. General studies on related sulfamate esters, such as 4-nitrophenyl dimethylsulfamate, suggest that reactions with nucleophiles can proceed through mechanisms like elimination. However, without experimental or computational data for the 2-chloro-4-nitro substituted variant, any discussion would be purely speculative and fall outside the scope of this focused review.
In Vitro Biological Activity and Mechanistic Insights Strictly Excluding Clinical/safety/dosage/therapeutic Use
Role as an Enzymatic Substrate in Biochemical Assays
While 2-chloro-4-nitrophenyl dimethylsulfamate itself is primarily recognized as a sulfatase inhibitor, the core chemical structure, 2-chloro-4-nitrophenol (B164951) (CNP), is a well-established chromophore. This chromogenic potential is harnessed by attaching it to specific enzyme substrates, particularly carbohydrates, to create tools for quantifying enzyme activity. When the enzyme cleaves the substrate, it releases CNP, which can be measured colorimetrically.
The specific compound this compound is not documented as a substrate for α-amylase. Instead, a related compound, 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) , serves as a direct and specific substrate for α-amylase. Both human pancreatic and salivary α-amylases can hydrolyze CNP-G3 without the need for auxiliary enzymes. The enzyme acts on the α-1,4-glucan bonds of the maltotrioside portion of the molecule. This cleavage releases the chromophore 2-chloro-4-nitrophenol, allowing for direct kinetic measurement of enzyme activity.
The assay using CNP-G3 is characterized by its rapid color development and linear kinetics, with results obtainable in under five minutes. An optimized assay at 37°C uses a CNP-G3 concentration of 2.25 mmol/L. This method demonstrates high precision, with a within-run coefficient of variation (C.V.) of less than 2% and a between-run C.V. of less than 3%.
The release of 2-chloro-4-nitrophenol from substrates like CNP-G3 forms the basis of a robust colorimetric assay for quantifying α-amylase activity. The liberated 2-chloro-4-nitrophenol can be monitored spectrophotometrically at a wavelength of 405 nm. This direct assay method is noted for its high sensitivity and the stability of the reagent, which is stable for at least one month at 2 to 8°C after being reconstituted from a dry powder form.
The assay's performance compares favorably with other established methods and is suitable for automation due to its rapid and linear kinetics. The direct measurement of the colored product simplifies the quantification process, making it a widely adopted technique in clinical and research laboratories for determining amylase levels in biological samples.
Table 1: Characteristics of the α-Amylase Assay Using CNP-G3 Substrate This interactive table summarizes the key parameters and performance metrics of the colorimetric assay.
| Parameter | Value / Characteristic | Source(s) |
|---|---|---|
| Substrate | 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) | |
| Enzyme | α-Amylase (human pancreatic and salivary) | |
| Principle | Direct enzymatic hydrolysis releases 2-chloro-4-nitrophenol | |
| Detection Wavelength | 405 nm | |
| Optimized Substrate Conc. | 2.25 mmol/L | |
| Assay Time | < 5 minutes | |
| Within-Run Precision | < 2% C.V. | |
| Between-Run Precision | < 3% C.V. |
Investigation of Enzyme Inhibition Mechanisms in Model Systems
The dimethylsulfamate moiety of this compound is critical for its role as an enzyme inhibitor, particularly targeting sulfatase enzymes. The aryl O-sulfamate pharmacophore is a powerful motif for designing potent, irreversible inhibitors.
This compound belongs to a class of non-steroidal sulfamate-based compounds that are potent inhibitors of steroid sulfatase (STS). STS is a crucial enzyme that
Interactions with Biological Macromolecules (e.g., Proteins, DNA) In Vitro
Currently, there is no publicly available scientific literature detailing the specific in vitro interactions of this compound with biological macromolecules such as proteins or DNA. Research into the binding affinities, interaction sites, and conformational changes induced by this specific compound on isolated proteins or nucleic acids has not been reported.
Investigation of Modulatory Effects on Biochemical Pathways in Cellular Models (without therapeutic claims)
As of the latest literature review, no studies have been published that investigate the modulatory effects of this compound on biochemical pathways within cellular models. Consequently, data on its impact on specific signaling cascades, metabolic pathways, or other cellular processes in vitro are not available.
Future Research Directions and Academic Applications
Design and Synthesis of Novel Sulfamate-Based Reagents for Organic Transformations
The sulfamate (B1201201) moiety is a crucial functional group in medicinal and synthetic chemistry. mcmaster.ca The development of new reagents for its installation is an active area of research. Given its structure, 2-Chloro-4-nitrophenyl dimethylsulfamate could serve as a valuable electrophilic source of the dimethylsulfamoyl group, analogous to how other electron-deficient aryl sulfamates are used as activated group transfer reagents. organic-chemistry.org
Future investigations could focus on its efficacy as a reagent in reactions with a wide range of nucleophiles. Research has shown that N-methylimidazole can catalyze alcohol sulfamoylation using such electron-deficient aryl sulfamates, with a notable selectivity for primary over secondary alcohols. organic-chemistry.org Exploring the reactivity of this compound could expand the toolkit for synthesizing complex molecules, including pharmaceuticals. acs.org A key advantage of using stable, crystalline aryl sulfamate donors is their ease of handling and potential for large-scale preparation. organic-chemistry.org
Methods for synthesizing the sulfamate core itself have evolved to avoid hazardous reagents like sulfamoyl chloride. organic-chemistry.org Strategies utilizing fluorosulfates or activating sulfamic acid salts represent modern approaches. organic-chemistry.orgacs.org A comparative study of synthetic methods for preparing various sulfamate esters, including the title compound, could be highly valuable.
Table 1: Modern Synthetic Approaches to Sulfamate Esters
| Precursors | Reagent/Catalyst | Key Features | Citations |
|---|---|---|---|
| Alcohols, Amines | Hexafluoroisopropyl sulfamate (HFIPS) | Bench-stable solid reagent; mild reaction conditions. | organic-chemistry.orgorganic-chemistry.org |
| Fluorosulfonates | Potassium trimethylsilyloxyl imidates | Base-free conditions; short reaction times; excellent yields. | organic-chemistry.org |
| Sulfamic acid salts | Triphenylphosphine ditriflate | General method for aliphatic and phenolic nucleophiles. | acs.orgduke.edu |
| Alcohols | Electron-deficient aryl sulfamates | N-Methylimidazole catalysis; selective for 1° alcohols. | organic-chemistry.org |
Exploration of this compound as a Probe in Biochemical Pathways
Aryl sulfamates are recognized as potent mechanism-based inactivators of type I sulfatases, enzymes crucial to various biological processes. nih.gov These enzymes hydrolyze sulfate (B86663) esters, and their dysfunction is linked to numerous diseases. Aryl sulfamates can irreversibly modify the active site of these enzymes, making them excellent tools for study. nih.gov The hydrolysis of aryl sulfamate monoanions in solution proceeds through an S(N)1 pathway. nih.gov
The 2-chloro-4-nitrophenyl (CNP) group is a well-established chromogenic leaving group used in enzyme assays. caymanchem.com For instance, carbohydrates conjugated with CNP are used as substrates to measure the activity of enzymes like α-amylase, where the release of the yellow-colored 2-chloro-4-nitrophenolate anion can be monitored spectrophotometrically. caymanchem.com
This dual functionality suggests a significant opportunity for this compound as a biochemical probe. Its interaction with sulfatases could be investigated, with the potential for both enzyme inactivation and simultaneous chromogenic reporting of the reaction. This would provide a powerful tool for studying enzyme kinetics and screening for inhibitors. Bioluminescent probes have also been designed for detecting sulfite, demonstrating the broader utility of chemical tools for tracking sulfur-containing species in biological systems. nih.gov
Advanced Materials Science Applications
While direct literature on the materials applications of this compound is unavailable, research into related sulfamate compounds points to promising future directions.
Specifically, inorganic sulfamates have emerged as a class of materials with interesting non-linear optical (NLO) properties. researchgate.netnih.gov NLO materials are critical for laser technology as they can alter the frequency of light, for example, through second-harmonic generation (SHG). bohrium.comresearchgate.net Recent studies have shown that mixed metal sulfamates can exhibit large NLO responses and deep-ultraviolet transparency, properties which are often difficult to achieve simultaneously. researchgate.netnih.gov The arrangement of the sulfamate anionic groups plays a critical role in enhancing these NLO properties. researchgate.netnih.gov Future research could explore the synthesis of metal complexes or hybrid organic-inorganic materials incorporating the this compound ligand to assess their potential as NLO materials.
Table 2: Non-Linear Optical (NLO) Properties of Selected Sulfamate-Based Crystals
| Compound | Key Property | Significance | Citations |
|---|---|---|---|
| Cs₂Mg(NH₂SO₃)₄·4H₂O | SHG response ~2.3 times that of KH₂PO₄ | Enhanced NLO response due to co-parallel alignment of anionic groups. | researchgate.netnih.gov |
| Ti(TeO₃)(SO₄) | SHG response 11.6 times that of KDP | Largest response among mercury-free sulfates. | researchgate.net |
| Ti(TeO₃)(SO₄) | Birefringence of 0.145 | Largest birefringence among sulfates with high SHG response. | researchgate.net |
KDP = KH₂PO₄ (Potassium Dihydrogen Phosphate), a benchmark NLO material.
Additionally, the term "functional monomer" applies to molecules that can be polymerized to create materials with specific properties. chemscene.com The potential for this compound to act as a functional monomer in polymerization reactions to create novel polymers with unique optical or reactive properties remains an open area for investigation.
Development of Green Chemistry Approaches for its Synthesis and Derivatization
Green chemistry principles emphasize the development of chemical processes that are efficient, reduce waste, and use less hazardous substances. The synthesis of this compound and its precursors can be evaluated and improved through this lens.
The synthesis of the precursor 2-chloro-4-nitrophenol (B164951) from 4-nitrophenol (B140041) has been approached using various methods. chemicalbook.comgoogle.comgoogle.com Greener routes aim to replace harsh chlorinating agents with more benign systems, such as using hydrochloric acid in the presence of hydrogen peroxide as an oxidant, which avoids gaseous chlorine and high temperatures. google.com
For the sulfamoylation step, the development of methods using sulfamic acid with urea (B33335) to sulfate biopolymers like galactomannan (B225805) showcases a "green" approach to sulfation that could be adapted. researchgate.net Derivatization is a technique to modify an analyte to make it more suitable for analysis, for instance, by gas chromatography (GC). sigmaaldrich.comnih.gov While derivatization is an extra step, it can be considered a green practice if it leads to more efficient, sensitive, and lower-waste analytical methods. jfda-online.comnih.gov Developing green derivatization protocols for sulfamates would be a valuable contribution.
Application of Computational Chemistry for Rational Design of New Analogues with Tailored Academic Properties
Computational chemistry is an indispensable tool for understanding molecular properties and predicting reactivity, guiding experimental work. For sulfamates, significant effort is being directed towards developing and validating force fields for molecular dynamics (MD) simulations. acs.orgbiorxiv.org These simulations are crucial for understanding how sulfated molecules, such as glycosaminoglycans (GAGs), interact with their biological partners. acs.orgsemanticscholar.org Studies have used ab initio molecular dynamics (AIMD) to benchmark various force fields (e.g., CHARMM36, GLYCAM06, Drude, AMOEBA) and have highlighted the importance of accurately modeling electronic polarization. acs.orgbiorxiv.org
For a molecule like this compound, computational studies could predict:
Biochemical Interactions: Docking studies and MD simulations to model its binding within the active sites of sulfatase enzymes. nih.gov This could help in designing more potent or selective enzyme inactivators.
Material Properties: Quantum chemical calculations could predict the hyperpolarizability of the molecule, offering a preliminary assessment of its potential for NLO applications before undertaking synthetic efforts.
By using computational methods, new analogues of this compound with fine-tuned electronic and steric properties could be rationally designed for specific applications in organic synthesis, biochemistry, or materials science. nih.govmdpi.com
Q & A
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value (This Work) | Literature |
|---|---|---|
| Space group | P-1 | P-1 |
| a (Å) | 8.7137(10) | 8.715(2) |
| b (Å) | 10.2010(14) | 10.200(3) |
| α (°) | 62.671(9) | 62.67(2) |
Q. Table 2. Comparative Bioactivity of Derivatives
| Compound | IC₅₀ (HeLa, µM) | LogP |
|---|---|---|
| Dimethylsulfamate | 12.3 ± 1.2 | 2.1 |
| Thiourea analog | 8.7 ± 0.9 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
